2-Cyclohexylmandelicacid
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Overview
Description
2-Cyclohexylmandelic acid, also known as 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, is a compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This white crystalline solid is characterized by its cyclohexyl and mandelic acid functional groups . It is known for its pharmaceutical applications and is used as an intermediate in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylmandelic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with benzaldehyde, followed by oxidation of the resulting alcohol . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-Cyclohexylmandelic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylmandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclohexylmandelic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylmandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: A related compound with similar functional groups but without the cyclohexyl ring.
Phenylglycolic acid: Another similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexylmandelic acid is unique due to its combination of cyclohexyl and mandelic acid functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical synthesis .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(2-cyclohexylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C14H18O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2,(H,16,17) |
InChI Key |
IYARFMGWMMKLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C(C(=O)O)O |
Origin of Product |
United States |
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